

An In-depth Technical Guide to Hexadecatrienoic Acid: Structure, Properties, and Biological Significance

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Compound of Interest

Compound Name: *Hexadecatrienoic acid*

Cat. No.: *B11827521*

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Introduction

Hexadecatrienoic acid (C₁₆:3) is a polyunsaturated fatty acid (PUFA) with a 16-carbon backbone and three double bonds. As a member of the long-chain fatty acid family, it plays a crucial role in various biological processes, particularly in the plant kingdom where it serves as a precursor to the vital signaling molecule, jasmonic acid. The position and configuration of the double bonds give rise to several isomers, each with potentially unique chemical and biological properties. This technical guide provides a comprehensive overview of the structure, chemical properties, and key biological roles of **hexadecatrienoic acid**, with a focus on its isomers and their analysis.

Chemical Structure and Isomers

The general chemical formula for **hexadecatrienoic acid** is C₁₆H₂₆O₂. The variations in the placement and stereochemistry (cis/trans or Z/E) of the three double bonds result in a number of isomers. Some of the well-documented isomers include:

- **(7Z,10Z,13Z)-Hexadecatrienoic acid**: Also known as roughanic acid, this is a key intermediate in the biosynthesis of jasmonic acid in plants.^[1]
- **(6Z,9Z,12Z)-Hexadecatrienoic acid**: Another common isomer found in various organisms.

- (9Z,12Z,15Z)-**Hexadecatrienoic acid**: An omega-3 fatty acid.
- (4Z,7Z,10Z)-**Hexadecatrienoic acid**: Another isomer with distinct double bond positioning.

The IUPAC names, CAS numbers, and molecular structures for these and other isomers are detailed in the chemical properties table below.

Chemical and Physical Properties

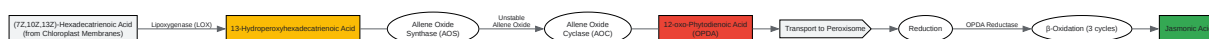
A comprehensive summary of the key chemical and physical properties of various **hexadecatrienoic acid** isomers is presented below. It is important to note that while calculated values are available for many properties, experimentally determined data, particularly for melting and boiling points, are scarce in the literature.

Property	(7Z,10Z,13Z)- Hexadecatrien oic Acid	(6Z,9Z,12Z)- Hexadecatrien oic Acid	(9Z,12Z,15Z)- Hexadecatrien oic Acid	(4Z,7Z,10Z)- Hexadecatrien oic Acid
IUPAC Name	(7Z,10Z,13Z)- hexadeca- 7,10,13-trienoic acid	(6Z,9Z,12Z)- hexadeca- 6,9,12-trienoic acid	(9Z,12Z,15Z)- hexadeca- 9,12,15-trienoic acid	(4Z,7Z,10Z)- hexadeca- 4,7,10-trienoic acid
Synonyms	Roughanic acid, C16:3 n-3	C16:3 (6,9,12)	C16:3 n-1	C16:3 (4,7,10)
CAS Number	7561-64-0[1]	29428-96-4	66753-70-6	10404-91-8
Molecular Formula	C ₁₆ H ₂₆ O ₂ [1]	C ₁₆ H ₂₆ O ₂	C ₁₆ H ₂₆ O ₂	C ₁₆ H ₂₆ O ₂
Molecular Weight	250.38 g/mol	250.38 g/mol	250.38 g/mol	250.38 g/mol
Melting Point	Not available (Calculated $\Delta_{\text{fus}}H^\circ$: 43.49 kJ/mol)[2]	Not available	Not available	Not available
Boiling Point	Not available (Calculated $\Delta_{\text{vap}}H^\circ$: 74.51 kJ/mol)[2]	Not available	Not available	Not available
logP (octanol/water)	4.88 (Calculated) [2]	4.8 (Calculated) [3]	5.2 (Calculated) [4]	Not available
pKa (strongest acidic)	4.88 (Predicted)	Not available	Not available	Not available
InChI Key	KBGYPXOSND MZRV- PDBXOOCHSA- N[1]	SBEXLJDCZSJD LW- YSTUJMKBSA-N	OAXMYGCFSS OPQP- AOSYACOCSA- N[5]	SBIXFICRPNNLI R- YHTMAJSVSA-N

Biological Significance: The Jasmonic Acid Biosynthesis Pathway

One of the most significant roles of **hexadecatrienoic acid**, specifically the (7Z,10Z,13Z)-isomer, is its function as a precursor in the biosynthesis of jasmonic acid (JA) in plants.[6][7] Jasmonic acid is a critical phytohormone involved in regulating plant growth, development, and defense against biotic and abiotic stresses.

The biosynthesis of jasmonic acid from (7Z,10Z,13Z)-**hexadecatrienoic acid** occurs in the chloroplasts and peroxisomes. The pathway is initiated by the release of the fatty acid from chloroplast membranes.



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Caption: Biosynthesis of Jasmonic Acid from (7Z,10Z,13Z)-**Hexadecatrienoic Acid**.

Experimental Protocols

Extraction of Fatty Acids from Plant Material

This protocol outlines a general method for the extraction of total fatty acids from plant tissues for subsequent analysis.

Materials:

- Fresh or freeze-dried plant tissue
- Chloroform
- Methanol
- 0.9% NaCl solution
- Internal standard (e.g., heptadecanoic acid)

- Glass homogenization tube and pestle
- Centrifuge and centrifuge tubes
- Rotary evaporator or nitrogen stream evaporator

Procedure:

- Homogenization: Weigh a known amount of plant tissue (e.g., 100 mg fresh weight) and homogenize it in a glass tube with a chloroform:methanol (1:2, v/v) mixture. Add a known amount of internal standard.
- Phase Separation: Add chloroform and 0.9% NaCl solution to the homogenate to achieve a final chloroform:methanol:water ratio of 2:1:0.8 (v/v/v).
- Centrifugation: Centrifuge the mixture to separate the phases. The lower chloroform phase will contain the lipids.
- Lipid Collection: Carefully collect the lower chloroform phase into a clean glass tube.
- Solvent Evaporation: Evaporate the chloroform under a stream of nitrogen or using a rotary evaporator to obtain the total lipid extract.
- Storage: Store the lipid extract at -20°C or -80°C under a nitrogen atmosphere to prevent oxidation.

Analysis of Hexadecatrienoic Acid Isomers by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation and identification of fatty acid isomers after their conversion to more volatile fatty acid methyl esters (FAMES).

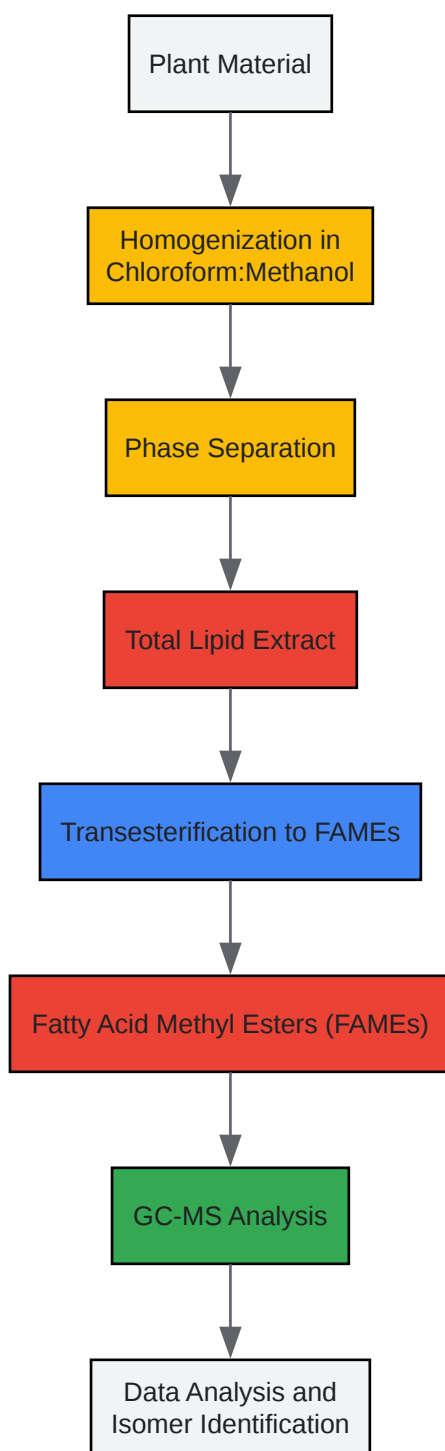
Materials:

- Total lipid extract
- Methanolic HCl or BF₃-methanol

- Hexane
- Anhydrous sodium sulfate
- GC-MS system with a suitable capillary column (e.g., a polar column like a wax-type column)

Procedure:

- Transesterification to FAMES:
 - Add methanolic HCl or BF_3 -methanol to the dried lipid extract.
 - Heat the mixture at a specific temperature and time (e.g., 80°C for 1 hour) to convert the fatty acids to their methyl esters.
 - After cooling, add water and extract the FAMES with hexane.
- Sample Preparation for GC-MS:
 - Wash the hexane layer containing the FAMES with water to remove any residual acid.
 - Dry the hexane extract over anhydrous sodium sulfate.
 - Concentrate the sample to a suitable volume under a gentle stream of nitrogen.
- GC-MS Analysis:
 - Inject an aliquot of the FAMES solution into the GC-MS.
 - Use an appropriate temperature program for the GC oven to separate the different FAMES.
 - The mass spectrometer will provide mass spectra of the eluting compounds, allowing for their identification based on fragmentation patterns and comparison to spectral libraries.



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Caption: General workflow for the extraction and analysis of **hexadecatrienoic acid**.

Conclusion

Hexadecatrienoic acid represents a fascinating and biologically important class of polyunsaturated fatty acids. Its various isomers play distinct roles in cellular structure and signaling, with (7Z,10Z,13Z)-**hexadecatrienoic acid** being a key precursor in the biosynthesis of the plant hormone jasmonic acid. While a wealth of information exists regarding its structure and biological function, further research is needed to experimentally determine the physicochemical properties of its various isomers. The analytical protocols outlined in this guide provide a robust framework for researchers to extract, identify, and quantify **hexadecatrienoic acid** isomers, paving the way for a deeper understanding of their roles in health, disease, and drug development.

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